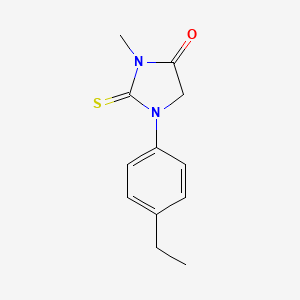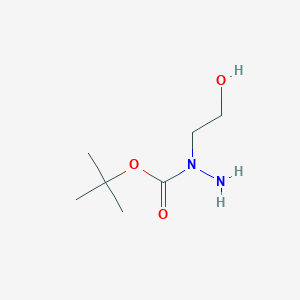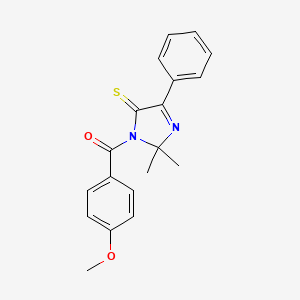
Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate, also known as DMF-Pyridine, is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has been studied for its potential applications in different scientific fields.
作用機序
The mechanism of action of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of various enzymes. Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has been found to bind to the active site of enzymes and prevent their activity. This compound has also been found to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has been found to have various biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, including protein kinases, proteases, and phosphodiesterases. Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has also been found to induce apoptosis in cancer cells by activating caspases. In addition, this compound has been found to have anti-inflammatory, anti-tumor, and anti-viral activities.
実験室実験の利点と制限
Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has several advantages for lab experiments. This compound is easy to synthesize and has potent inhibitory activity against various enzymes. Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has also been found to have anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising compound for drug discovery. However, Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has some limitations for lab experiments. This compound is relatively unstable and can degrade over time, making it difficult to store. In addition, Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate can be toxic to cells at high concentrations, making it important to use caution when working with this compound.
将来の方向性
There are several future directions for the study of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate. One potential direction is the development of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate-based drugs for the treatment of various diseases, including cancer, inflammation, and viral infections. Another potential direction is the study of the mechanism of action of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate and its effects on various enzymes. Further research is also needed to determine the optimal dosage and administration of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate for therapeutic use. Finally, the synthesis of new analogs of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate may lead to the discovery of more potent and selective inhibitors of enzymes.
Conclusion:
In conclusion, Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate is a promising compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has been studied for its potential applications in different scientific fields. Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has been found to have potent inhibitory activity against various enzymes, as well as anti-inflammatory, anti-tumor, and anti-viral activities. While there are some limitations to working with this compound, there are several future directions for the study of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate, including the development of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate-based drugs and the synthesis of new analogs.
合成法
Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura coupling reaction, and Negishi coupling reaction. The Buchwald-Hartwig coupling reaction is the most commonly used method for synthesizing Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate. This method involves the reaction of 2,6-dichloro-5-fluoropyridine-3-amine with 5-(morpholin-4-yl)benzoic acid in the presence of a palladium catalyst and a base.
科学的研究の応用
Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has been studied for its potential applications in different scientific fields, including medicinal chemistry, drug discovery, and chemical biology. This compound has been found to have potent inhibitory activity against various enzymes, including protein kinases, proteases, and phosphodiesterases. Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has also been studied for its potential anti-inflammatory, anti-tumor, and anti-viral activities.
特性
IUPAC Name |
methyl 2-[(2,6-dichloro-5-fluoropyridine-3-carbonyl)amino]-5-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FN3O4/c1-27-18(26)11-8-10(24-4-6-28-7-5-24)2-3-14(11)22-17(25)12-9-13(21)16(20)23-15(12)19/h2-3,8-9H,4-7H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPCMXHZTOQPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


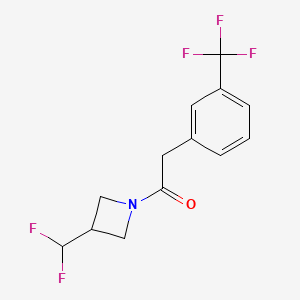

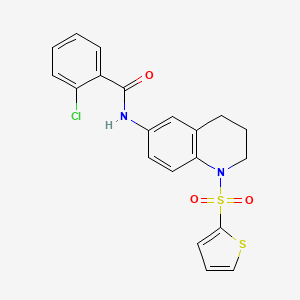
![(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B2971946.png)
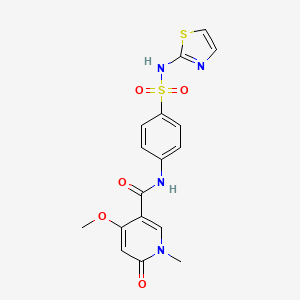
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/no-structure.png)
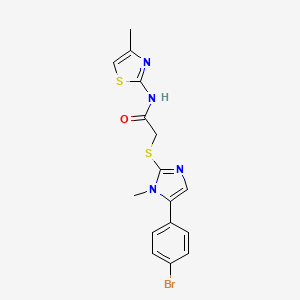
![N-(4-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2971954.png)
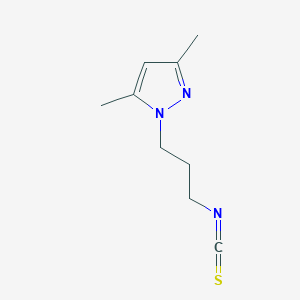
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2971957.png)
